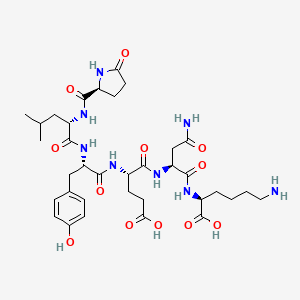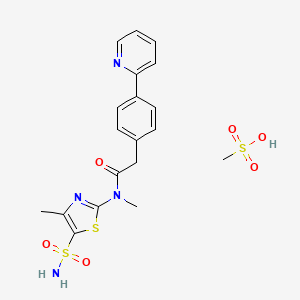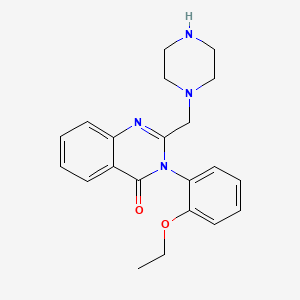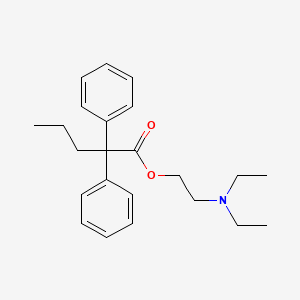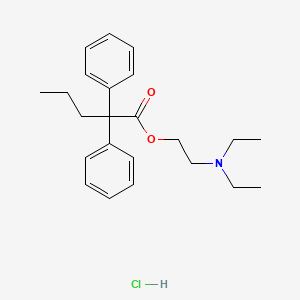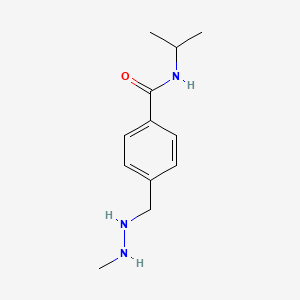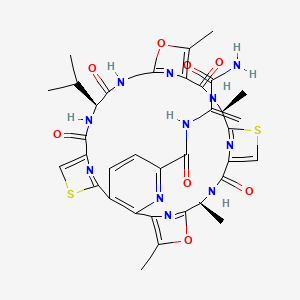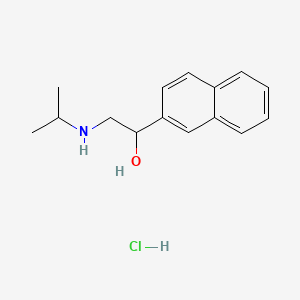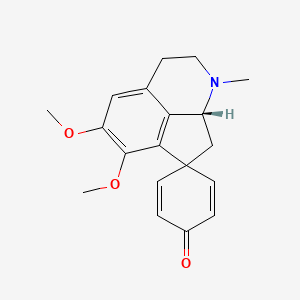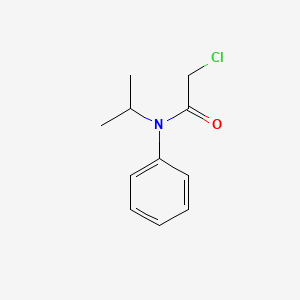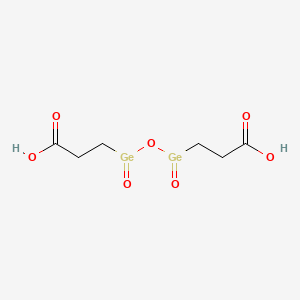![molecular formula C29H33N9O12 B1678314 (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid CAS No. 89-38-3](/img/structure/B1678314.png)
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C29H33N9O12 and a molecular weight of 699.63 g/mol . (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid is distinguished from folic acid by the presence of three molecules of glutamic acid instead of one . This compound has been studied for its potential antineoplastic properties and its role as an active form of folate .
Méthodes De Préparation
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid can be synthesized through various methods. One common synthetic route involves the aerobic culture of Corynebacterium, as described by Hutchings et al. in 1948 . Another method involves the preparation of pteropterin from its monohydrate form, which can be crystallized from water adjusted to pH 2.8 with hydrochloric acid and containing some sodium chloride . Industrial production methods typically involve the use of fermentation processes and subsequent purification steps to obtain the desired compound .
Analyse Des Réactions Chimiques
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide solutions and methanol . For instance, pteropterin can form a crystalline barium salt when reacted with barium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methyl ester derivative of pteropterin can be obtained by crystallizing it from methanol containing sodium chloride .
Applications De Recherche Scientifique
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of folate derivatives . In biology, pteropterin is studied for its role in cellular processes and its potential as an antineoplastic agent . In medicine, it has been investigated for its ability to inhibit tumor growth and its broad anticancer activity . Additionally, pteropterin is used in industrial applications, particularly in the production of folate supplements and related compounds .
Mécanisme D'action
The mechanism of action of pteropterin involves its role as an active form of folate. It exerts its effects by inhibiting the growth of tumor cells through various pathways . (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid targets specific molecular pathways involved in cell proliferation and apoptosis, leading to the suppression of tumor growth . The compound’s ability to interfere with folate metabolism is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid is unique among folate derivatives due to its structure, which includes three molecules of glutamic acid . Similar compounds include folic acid, methotrexate, and leucovorin . While folic acid is a simpler form with only one molecule of glutamic acid, methotrexate is a folate antagonist used in cancer therapy . Leucovorin, on the other hand, is a form of folinic acid that is used to enhance the effects of chemotherapy . This compound’s unique structure and properties make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
89-38-3 |
|---|---|
Formule moléculaire |
C29H33N9O12 |
Poids moléculaire |
699.6 g/mol |
Nom IUPAC |
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H33N9O12/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44)/t16-,17-,18-/m0/s1 |
Clé InChI |
WOLQREOUPKZMEX-BZSNNMDCSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pteropterin; Pteroyl triglutamic acid; PTGA; Teropterin; Folic acid diglutamate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


